Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate
Overview
Description
Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate (BTBTI) is a novel organic compound with a wide range of applications in scientific research. It is a highly reactive and versatile reagent that can be used in various chemical reactions and processes. BTBTI has been used in a variety of applications including synthesis, catalysis, biochemistry, and material science.
Scientific Research Applications
Photoinitiation in Polymer Science
Bis(4-tert-butylphenyl)iodonium triflate is widely used as a cationic photoinitiator in polymer science . It initiates the polymerization process when exposed to UV light, which is crucial in the manufacturing of various polymers. This application is particularly important in creating photoresists for semiconductor manufacturing, where precise initiation of polymerization is required for intricate circuit patterns.
Photoacid Generation in Material Science
As a photoacid generator , this compound plays a significant role in material science . Upon UV irradiation, it generates a strong acid that can catalyze a variety of reactions. This property is exploited in the development of new materials, such as those used in electronics and nanotechnology, where controlled acid generation can lead to the formation of novel structures and materials.
Catalysis in Organic Synthesis
In organic synthesis, Bis(4-tert-butylphenyl)iodonium triflate serves as a catalyst for various reactions . Its ability to transfer phenyl groups to substrates under mild conditions makes it a valuable tool for chemists. This catalytic activity is utilized in the synthesis of complex organic molecules, potentially leading to the development of new drugs and chemicals.
Contact Printing for Microfabrication
The compound is employed in contact printing techniques used in microfabrication . It can generate patterns with high fidelity when activated by light, which is essential for creating microscale devices. This application is critical in the production of microelectromechanical systems (MEMS) and other miniaturized devices.
Self-Assembling Monolayers (SAMs)
Bis(4-tert-butylphenyl)iodonium triflate is used to create self-assembling monolayers (SAMs) . These SAMs are single-molecule thick layers that form spontaneously on surfaces and are used to modify surface properties such as wettability, resistance to corrosion, and biocompatibility. This has implications in various fields, including biomedical engineering and sensor technology.
Synthesis of Diaryliodonium Salts
This compound is also a key intermediate in the synthesis of diaryliodonium salts . These salts are valuable reagents in organic chemistry, used for arylation reactions that form carbon-carbon bonds. The ability to synthesize these salts efficiently opens up new pathways for creating complex organic molecules.
properties
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I.CHF3O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;2-1(3,4)8(5,6)7/h7-14H,1-6H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZKCAUAQHHGDK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3IO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370536 | |
Record name | Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate | |
CAS RN |
84563-54-2 | |
Record name | Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-tert-butylphenyl)iodonium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.